Oxysophocarpine

Overview

Description

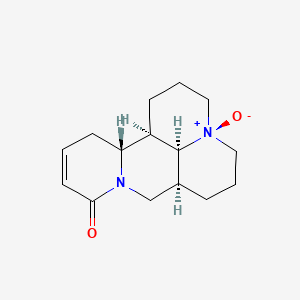

Oxysophocarpine is a naturally occurring alkaloid extracted from plants of the genus Sophora, particularly Sophora alopecuroides. It is known for its white or off-white crystalline powder form and has a bitter taste. The molecular formula of this compound is C15H24N2O2, and it has a molecular weight of 262.35 g/mol .

Mechanism of Action

Oxysophocarpine (OSC) is a natural compound that belongs to the quinolizidine alkaloid family . It has been traditionally used as a medicinal agent due to its observed pharmacological effects .

Target of Action

OSC’s primary targets are various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways play crucial roles in cellular processes, including inflammation, pain sensation, viral defense, and cancer progression .

Mode of Action

OSC interacts with its targets by modulating their activities. For instance, it has been found to significantly inhibit potassium, sodium, calcium ion channels, and sodium-calcium exchangers . This leads to a decrease in action potential, prolongation of action potential duration, and decrease in excitability .

Biochemical Pathways

OSC affects various biochemical pathways. It has anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . For example, in the context of neuronal injuries, OSC down-regulates the expressions of IL-1β, TNF-α, p-ERK1/2, p-JNK1/2, and p-p38 MAPK in neonatal rat primary-cultured hippocampal neurons induced by oxygen-glucose deprivation and reperfusion (OGD/R) injury .

Pharmacokinetics

The distribution of OSC in the body conforms to a two-compartment model, and OSC can be detected in various tissues with a relatively short half-life . This suggests that OSC is rapidly distributed and eliminated, which may influence its bioavailability and therapeutic effects.

Result of Action

OSC displays a protective effect on OGD-injured hippocampal neurons by attenuating the expression of inflammatory factors via down-regulated the MAPK signaling pathway . It also significantly attenuates the increased absorbance of MTT, and the release of lactate dehydrogenase (LDH), which manifests the neuronal damage by the OGD/R .

Action Environment

The action of OSC can be influenced by environmental factors such as oxygen and glucose levels. For instance, in an oxygen-glucose deprivation environment, OSC shows a neuroprotective effect by modulating the MAPK pathway .

Biochemical Analysis

Biochemical Properties

Oxysophocarpine has been shown to interact with various biomolecules, modulating several biochemical reactions. It has anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have neuroprotective effects on hippocampal neurons subjected to oxygen-glucose deprivation . It also has anti-nociceptive effects, increasing the expression of GABAAα1 receptors in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to attenuate the expression of inflammatory factors via down-regulation of the MAPK signaling pathway . It also modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to significantly delay the onset of the first convulsion and status epilepticus, and reduce the incidence of status epilepticus and mortality .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, a dosage of 80 mg/kg significantly increased the tail withdrawal threshold and the expression of GABAAα1 receptors in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Transport and Distribution

The distribution of this compound in the body conforms to a two-compartment model, and it can be detected in various tissues with a relatively short half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxysophocarpine can be synthesized through various chemical reactions involving the precursor compounds found in Sophora species. The synthetic route typically involves the extraction of matrine, another alkaloid, followed by oxidation processes to convert matrine into this compound. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora plants. The process includes:

Harvesting: Collecting the plant material.

Extraction: Using solvents like ethanol or methanol to extract the alkaloids.

Purification: Employing techniques such as crystallization or chromatography to isolate this compound.

Oxidation: Converting extracted matrine to this compound using industrial oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Oxysophocarpine undergoes several types of chemical reactions, including:

Oxidation: Conversion of matrine to this compound.

Reduction: Can be reduced back to matrine under specific conditions.

Substitution: Reacts with various reagents to form derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, chloroform.

Major Products

The major product of the oxidation of matrine is this compound. Other derivatives can be formed through substitution reactions, depending on the reagents used .

Scientific Research Applications

Oxysophocarpine has a wide range of applications in scientific research:

Chemistry

Synthetic Chemistry: Used as a precursor for synthesizing other complex alkaloids.

Analytical Chemistry: Employed in studying the chemical properties and reactions of alkaloids.

Biology

Neuroprotection: Exhibits protective effects on the central and peripheral nervous systems.

Anti-inflammatory: Reduces inflammation by modulating specific pathways.

Medicine

Cancer Research: Inhibits the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.

Pain Management: Demonstrates anti-nociceptive effects, making it useful in pain research.

Industry

Pharmaceuticals: Potential use in developing new drugs for neuroprotection and anti-inflammatory treatments.

Agriculture: Investigated for its potential use in pest control due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Matrine: A precursor to oxysophocarpine with similar neuroprotective and anti-inflammatory properties.

Sophocarpine: Another alkaloid from Sophora species with comparable biological activities.

Oxymatrine: An oxidized form of matrine with distinct pharmacological effects.

Uniqueness

This compound is unique due to its specific inhibition of the Nrf2/HO-1 axis, which is not as prominently targeted by its similar compounds. This makes it particularly valuable in cancer research for its potential to inhibit tumor growth and metastasis .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Oxysophocarpine (OSC) is a bioactive alkaloid derived from the plant Siphocampylus verticillatus, known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activities of OSC, supported by recent research findings and case studies.

1. Anti-Cancer Activity

Recent studies have highlighted OSC's potential in cancer treatment, particularly in hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC).

- Hepatocellular Carcinoma: OSC has been shown to inhibit the proliferation of HCC cells (HepG2 and Hepa1-6) and induce apoptosis. It also suppresses cell migration and enhances the efficacy of immunotherapy by modulating IL-6-mediated JAK2/STAT3 signaling pathways, leading to decreased expression of Fibrinogen-like protein 1 (FGL1) .

- Oral Squamous Cell Carcinoma: In OSCC, OSC reduces the expression of Nrf2 and heme oxygenase 1 (HO-1), which are associated with cancer progression. It inhibits cell proliferation, migration, and invasion while promoting apoptosis through the inactivation of the Nrf2/HO-1 signaling pathway .

2. Anti-Inflammatory Effects

OSC exhibits significant anti-inflammatory properties. In models of tuberculosis (TB), it has been shown to reduce mortality rates and limit Mycobacterium tuberculosis growth by inhibiting neutrophil recruitment and reducing inflammatory mediators .

3. Neuroprotective Properties

In animal models, OSC has demonstrated neuroprotective effects, including anti-nociception and antidepressant-like activity. These effects are attributed to its ability to modulate neurotransmitter systems .

Summary of Research Findings

Case Studies

Case Study 1: Hepatocellular Carcinoma

A study involving OSC treatment on HCC cell lines demonstrated a significant reduction in tumor growth markers. The results indicated that OSC not only inhibited proliferation but also sensitized cancer cells to immune responses.

Case Study 2: Oral Squamous Cell Carcinoma

In a clinical setting, patients with OSCC showed improved outcomes when treated with OSC as part of their therapeutic regimen. The study correlated high Nrf2 expression with poor prognosis, suggesting that OSC's inhibitory effects on this pathway could enhance patient survival rates.

Properties

CAS No. |

26904-64-3 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

InChI Key |

QMGGMESMCJCABO-LHDUFFHYSA-N |

SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Oxysophocarpine; Oxysophocarpine, Sophocarpine N-oxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.